LY382884 - 211566-75-5

LY382884

Catalog Number: EVT-274090
CAS Number: 211566-75-5
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY382884 is a member of benzoic acids.
Overview

LY382884 is a selective antagonist of the kainate receptor, particularly targeting the GluK1 subtype. This compound has been studied extensively for its pharmacological properties and potential applications in neuroscience, particularly in the context of synaptic transmission and plasticity. Kainate receptors are ionotropic glutamate receptors that play crucial roles in excitatory neurotransmission and are implicated in various neurological disorders.

Source

LY382884 was developed by Eli Lilly and Company, with its synthesis detailed in various scientific publications. The compound has been utilized in research to explore its effects on synaptic mechanisms and receptor interactions, particularly in the context of calcium signaling in presynaptic terminals .

Classification

LY382884 is classified as a kainate receptor antagonist. It is specifically known for its high affinity for the GluK1 subtype of kainate receptors, which are part of the ionotropic glutamate receptor family. This classification positions LY382884 as a significant tool in studying synaptic physiology and potential therapeutic interventions for conditions associated with excitotoxicity.

Synthesis Analysis

Methods

The synthesis of LY382884 involves several steps that have been documented in the literature. The compound was prepared in dimethyl sulfoxide and characterized using various analytical techniques to confirm its identity and purity .

Technical Details

The synthesis typically includes:

  • Reagents: Specific reagents used during the synthesis are not always disclosed, but they generally involve standard organic synthesis protocols.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological assays.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and molecular weight of LY382884.
Molecular Structure Analysis

Structure

LY382884's molecular structure features a unique arrangement that allows it to selectively bind to kainate receptors. The exact chemical structure can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of each type of atom in the molecule (exact values depend on specific structural data).

Data

The molecular weight of LY382884 is approximately 400 g/mol, with a specific configuration that facilitates its interaction with GluK1 receptors. The binding affinity (IC50) has been reported to be in the low micromolar range, indicating potent antagonistic effects .

Chemical Reactions Analysis

Reactions

LY382884 primarily functions through competitive inhibition at kainate receptors. When applied to neuronal cultures, it effectively blocks the receptor's activation by endogenous ligands such as glutamate.

Technical Details

In experimental setups, LY382884 has been shown to reduce calcium influx into neurons when stimulated by glutamate. This effect is quantified using fluorescence imaging techniques that measure changes in intracellular calcium concentration .

Mechanism of Action

Process

The mechanism by which LY382884 exerts its effects involves:

  • Competitive Inhibition: By binding to the ligand-binding site of the GluK1 receptor, LY382884 prevents glutamate from activating the receptor.
  • Reduction of Calcium Influx: This blockade leads to decreased calcium entry into presynaptic terminals, which is critical for neurotransmitter release.

Data

Experimental studies have demonstrated that at concentrations around 10 µM, LY382884 significantly reduces peak calcium transients, underscoring its role as an effective antagonist .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light.
  • pH Stability: Optimal activity observed at physiological pH levels.

Relevant data indicates that LY382884 maintains its activity across a range of temperatures typically encountered during laboratory experiments .

Applications

Scientific Uses

LY382884 has several applications in scientific research:

  • Neuroscience Research: Utilized to investigate the role of kainate receptors in synaptic plasticity and excitotoxicity.
  • Drug Development: Potentially serves as a lead compound for developing therapeutic agents targeting neurological disorders such as epilepsy and neurodegenerative diseases.
  • Pharmacological Studies: Acts as a valuable tool for understanding receptor pharmacodynamics and signaling pathways associated with kainate receptor activation.
Introduction to LY382884 in Neuropharmacological Research

Historical Context of Kainate Receptor Antagonism Research

The development of LY382884 occurred against a backdrop of evolving understanding of glutamate receptor complexity. Glutamate, the central nervous system's primary excitatory neurotransmitter, mediates synaptic transmission through receptor families historically classified into two categories: ionotropic receptors (ligand-gated ion channels) and metabotropic receptors (G-protein coupled receptors) [2]. By the 1990s, ionotropic glutamate receptors were further subdivided into three pharmacological families: NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors – named after their selective agonist kainic acid [2].

Early pharmacological tools suffered from limited selectivity, with compounds like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) acting on both AMPA and kainate receptors. This lack of specificity hindered efforts to delineate the unique physiological roles of kainate receptors versus other ionotropic glutamate receptors. The discovery that kainate receptors themselves comprise heterogeneous subunits (GluR5, GluR6, GluR7, KA1, and KA2) further complicated the pharmacological landscape [2]. These subunits form functional homomeric or heteromeric receptors with distinct biophysical properties, regional distributions, and pharmacological profiles. GluR5-containing receptors emerged as particularly promising therapeutic targets due to their preferential localization in pain-processing pathways and limbic structures implicated in epilepsy.

Table 1: Historical Milestones in Kainate Receptor Pharmacology

Time PeriodKey AdvancementLimitations/Challenges
Pre-1990sRecognition of kainate binding sites distinct from NMDA/AMPANo selective pharmacological tools; functional roles inferred from agonist effects
Early 1990sCloning of GluR5-7 and KA1-2 subunitsUnderstanding of native receptor assembly complexity
Mid-1990sDevelopment of first-generation antagonists (e.g., CNQX, NBQX)Limited selectivity between AMPA and kainate receptors
Late 1990sEmergence of GluR5-preferring antagonists (e.g., LY293558)Residual activity at AMPA receptors; need for greater selectivity
~2000Discovery of highly selective GluR5 antagonists (LY382884)Optimization of pharmacokinetic properties for in vivo studies

LY382884 as a Selective GluR5 Antagonist: Discovery and Early Applications

LY382884 ((3S,4aR,6S,8aR)-6-((carboxymethyl)oxy-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid) emerged from targeted medicinal chemistry efforts at Eli Lilly and Company aimed at achieving unprecedented selectivity for GluR5-containing kainate receptors over other ionotropic glutamate receptor subtypes. This compound represented a significant evolution from earlier molecules like LY293558 (tezampanel), which, while exhibiting preference for GluR5, retained appreciable activity at AMPA receptors. LY382884 was designed as a competitive antagonist, binding directly to the glutamate recognition site on GluR5 subunits with high affinity, thereby preventing endogenous glutamate from activating these receptors [2] [6].

The defining pharmacological characteristic of LY382884 is its exceptional selectivity profile. Radioligand binding and electrophysiological studies demonstrated that LY382884 potently antagonizes recombinant homomeric GluR5 receptors (IC₅₀ values in the low micromolar range) while exhibiting negligible activity at GluR6 or GluR7 homomeric receptors, AMPA receptors (GluR1-4), or NMDA receptors even at concentrations orders of magnitude higher. This selectivity was pivotal for isolating GluR5-mediated physiological and pathological processes [6]. Mechanistically, LY382884 inhibition is use-dependent, indicating preferential binding to the activated state of the receptor.

Table 2: Selectivity Profile of LY382884 Across Glutamate Receptor Subtypes

Receptor SubtypeActivity of LY382884Experimental MethodFunctional Consequence
Homomeric GluR5Potent antagonism (IC₅₀ ~ 0.5-3 μM)Whole-cell voltage clamp (recombinant systems)Selective blockade of GluR5-mediated currents
Homomeric GluR6No significant effect (>100 μM)Whole-cell voltage clampNo functional antagonism
Homomeric GluR7No significant effect (>100 μM)Whole-cell voltage clampNo functional antagonism
Heteromeric GluR5/KA2Potent antagonismCortical neuron recordingsBlockade of native kainate receptors
AMPA receptors (GluR1-4)Minimal interaction (>100 μM)Radioligand binding, electrophysiologyNo blockade of fast excitatory transmission
NMDA receptorsNo activity (>100 μM)Radioligand binding, electrophysiologyNo effect on NMDA receptor function
Group I mGluRs (mGluR5)No activityCalcium mobilization assaysNo modulation of metabotropic signaling

Early research applications leveraged this selectivity to elucidate previously obscured roles of GluR5-containing kainate receptors:

  • Pain Processing: Intrathecal administration of LY382884 demonstrated that spinal GluR5 receptors are critical mediators of nociceptive transmission, particularly in inflammatory and neuropathic pain states. LY382884 attenuated pain behaviors in models of formalin-induced inflammatory pain and nerve injury-induced neuropathic pain without impairing motor function, highlighting the potential for selective GluR5 antagonists as non-sedating analgesics [6].

  • Seizure Activity: Systemic and intracerebral administration of LY382884 revealed a role for GluR5 receptors in limbic excitability. LY382884 reduced seizure severity and duration in rodent models of sound-induced seizures in genetically epilepsy-prone rats and chemically induced limbic seizures. This implicated GluR5 specifically (rather than other kainate receptor subunits) in hyperexcitability circuits and suggested a therapeutic avenue distinct from conventional antiepileptics .

  • Synaptic Plasticity: Electrophysiological studies using LY382884 in hippocampal slices helped define the contribution of presynaptic GluR5 receptors to long-term potentiation (LTP) and long-term depression (LTD) at specific synapses. Blockade of GluR5 with LY382884 inhibited certain forms of mossy fiber LTP without affecting basal transmission, demonstrating a modulatory role distinct from post-synaptic ionotropic receptor functions [6].

  • Neurotransmitter Release: LY382884 was instrumental in demonstrating that presynaptic GluR5 receptors modulate GABA release in the spinal cord and dopamine release in the striatum. By selectively blocking GluR5, researchers confirmed that kainate receptors can act as auto-receptors or hetero-receptors to fine-tune neurotransmitter release, a function obscured by non-selective agents [6].

These early findings positioned LY382884 as an indispensable research tool, enabling the dissection of GluR5-specific functions within the broader kainate receptor family and glutamate system. Its selectivity profile facilitated the validation of GluR5 as a viable therapeutic target for conditions involving hyperexcitability and aberrant glutamate signaling, paving the way for subsequent drug development efforts.

Table 3: Key Early Research Applications of LY382884

Research AreaExperimental ModelKey Finding Using LY382884Significance
NociceptionFormalin test (inflammatory pain)Dose-dependent reduction in Phase 2 pain behaviorsValidated spinal GluR5 as target for inflammatory pain
NociceptionChronic constriction injury (neuropathic pain)Reversed mechanical allodynia and thermal hyperalgesiaImplicated GluR5 in neuropathic pain pathogenesis
EpilepsyAudiogenic seizures in GEPR ratsReduced seizure severity and mortalityDemonstrated GluR5-specific role in brainstem seizure circuits
EpilepsyKainate-induced limbic seizuresDelayed seizure onset and reduced status epilepticusImplicated limbic GluR5 receptors in seizure generalization
Synaptic PlasticityHippocampal mossy fiber LTPBlocked LTP induction without affecting basal transmissionDefined role for presynaptic GluR5 in LTP at this synapse
NeurotransmissionStriatal dopamine release (microdialysis)Inhibited kainate-induced dopamine releaseConfirmed GluR5 modulation of striatal dopaminergic terminals

Properties

CAS Number

211566-75-5

Product Name

LY382884

IUPAC Name

(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1

InChI Key

YVMADKYPKNLVGU-BVUBDWEXSA-N

SMILES

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid)
LY 382884
LY382884

Canonical SMILES

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.